![molecular formula C21H20N2O2 B6275645 5,5-bis(1H-indol-3-yl)pentanoic acid CAS No. 916917-57-2](/img/new.no-structure.jpg)
5,5-bis(1H-indol-3-yl)pentanoic acid
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Overview
Description
5,5-bis(1H-indol-3-yl)pentanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-bis(1H-indol-3-yl)pentanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired indole derivative in moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5,5-bis(1H-indol-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form quinonoid structures.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole rings can yield quinonoid derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5,5-bis(1H-indol-3-yl)pentanoic acid serves as an important precursor in the synthesis of more complex indole derivatives. Its dual indole moieties allow for diverse chemical transformations, making it a versatile building block in organic synthesis. The compound can undergo various reactions such as oxidation, reduction, and electrophilic substitution, which are crucial for developing new chemical entities in pharmaceuticals and materials science.
Biological Research
Pharmacological Potential
The compound has shown promise in biological applications due to the inherent properties of indole derivatives. Indoles are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Research indicates that compounds containing indole structures exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. This makes this compound a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Indole derivatives have been linked to anti-inflammatory activities, suggesting potential therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Studies have highlighted the ability of indole compounds to interact with biological targets associated with cancer progression, indicating that this compound may be explored for its anticancer potential .
Medicinal Chemistry
Drug Development
The unique structure of this compound positions it as a promising candidate for drug development. Its ability to bind to various biological receptors and influence cellular processes makes it relevant in the design of novel therapeutics targeting specific pathways. For instance, research into its mechanism of action reveals interactions with receptors involved in signal transduction and gene expression.
Industrial Applications
Material Science
In addition to its biological significance, this compound can be utilized in the development of new materials with tailored properties such as fluorescence or conductivity. Its chemical versatility allows it to be incorporated into polymers or other materials for specialized applications in electronics or photonics.
Mechanism of Action
The mechanism of action of 5,5-bis(1H-indol-3-yl)pentanoic acid involves its interaction with various molecular targets and pathways. The indole rings can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. For example, indole derivatives are known to bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-(1H-indol-3-yl)pentanoic acid: A similar compound with one indole group instead of two.
5-(5-Bromo-1H-indol-1-yl)pentanoic acid: A brominated derivative with potential for different reactivity and biological activity.
Uniqueness
5,5-bis(1H-indol-3-yl)pentanoic acid is unique due to the presence of two indole groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
916917-57-2 |
---|---|
Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 |
Purity |
95 |
Origin of Product |
United States |
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